molecular formula C10H11ClO2S B13192936 2-Cyclobutylbenzene-1-sulfonyl chloride

2-Cyclobutylbenzene-1-sulfonyl chloride

Cat. No.: B13192936
M. Wt: 230.71 g/mol
InChI Key: VVMXPONRCDCSTG-UHFFFAOYSA-N
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Description

2-Cyclobutylbenzene-1-sulfonyl chloride (CAS 1594878-38-2) is a chemical compound with the molecular formula C 10 H 11 ClO 2 S and a molecular weight of 230.71 . As a benzenesulfonyl chloride derivative, it serves as a versatile building block in organic synthesis and medicinal chemistry research. Sulfonyl chlorides are highly valuable for constructing sulfonamide and sulfonate ester functional groups, which are critical motifs in drug discovery . The cyclobutyl substituent on the benzene ring is of particular interest, as the cyclobutane scaffold is recognized in medicinal chemistry for its unique three-dimensional structure and its role as a bioisostere in various molecular frameworks . In fact, more than ten FDA-approved drugs incorporate a cyclobutane ring, highlighting the significance of this structure in the development of new bioactive molecules . Researchers can utilize this reagent to introduce the sulfonyl chloride functional group into target molecules or to create sulfonamide linkages with amine-containing compounds, a reaction commonly employed in the synthesis of pharmaceutical intermediates . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

IUPAC Name

2-cyclobutylbenzenesulfonyl chloride

InChI

InChI=1S/C10H11ClO2S/c11-14(12,13)10-7-2-1-6-9(10)8-4-3-5-8/h1-2,6-8H,3-5H2

InChI Key

VVMXPONRCDCSTG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC=CC=C2S(=O)(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Cyclobutylbenzene 1 Sulfonyl Chloride

Established Strategies for Arylsulfonyl Chloride Synthesis

The synthesis of arylsulfonyl chlorides is a cornerstone of organic chemistry, providing versatile intermediates for the production of sulfonamides, sulfonate esters, and other sulfur-containing compounds. The methodologies for their preparation are well-documented and can be broadly classified into two main approaches: direct chlorosulfonation of aromatic compounds and oxidative chlorosulfonation of precursor molecules.

Direct Chlorosulfonation of Aromatic Precursors

Direct chlorosulfonation involves the electrophilic aromatic substitution of cyclobutylbenzene (B3052708) with a chlorosulfonating agent. The cyclobutyl group, being an alkyl substituent, is an ortho-, para-director. Consequently, this reaction is expected to yield a mixture of 2-cyclobutylbenzene-1-sulfonyl chloride and 4-cyclobutylbenzene-1-sulfonyl chloride. The ratio of these isomers is influenced by steric hindrance and reaction conditions.

The most common and industrially significant method for the synthesis of arylsulfonyl chlorides is the direct reaction of an aromatic hydrocarbon with chlorosulfonic acid (ClSO₃H). In the context of producing this compound, cyclobutylbenzene would be treated with an excess of chlorosulfonic acid. The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile is generated from chlorosulfonic acid.

The reaction is typically performed at low temperatures to control the exothermicity and minimize the formation of byproducts, such as diaryl sulfones. Upon completion of the reaction, the mixture is carefully quenched with ice water, leading to the precipitation of the sulfonyl chloride, which can then be isolated.

ReactantReagentTypical ConditionsProduct(s)
CyclobutylbenzeneChlorosulfonic AcidLow temperature (e.g., 0-10 °C), excess ClSO₃HMixture of this compound and 4-cyclobutylbenzene-1-sulfonyl chloride

It is important to note that the steric bulk of the cyclobutyl group may influence the ortho/para ratio, potentially favoring the formation of the para isomer.

An alternative approach to direct chlorosulfonation involves the use of sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). This method can be effective for the synthesis of arylsulfonyl chlorides from aromatic compounds. The reaction of cyclobutylbenzene with sulfuryl chloride and aluminum chloride would proceed through a Friedel-Crafts-type reaction mechanism.

This pathway may offer advantages in terms of milder reaction conditions compared to the use of chlorosulfonic acid. However, the regioselectivity remains a key consideration, with the formation of both ortho and para isomers being a likely outcome.

ReactantReagentCatalystProduct(s)
CyclobutylbenzeneSulfuryl Chloride (SO₂Cl₂)Anhydrous Aluminum Chloride (AlCl₃)Mixture of this compound and 4-cyclobutylbenzene-1-sulfonyl chloride

Oxidative Chlorosulfonation Approaches

Oxidative chlorosulfonation methods provide an alternative route to arylsulfonyl chlorides, starting from precursors that already contain a sulfur atom attached to the aromatic ring. These methods can offer improved regioselectivity, particularly for the synthesis of specific isomers that are difficult to isolate from the mixtures produced by direct chlorosulfonation.

A versatile and often high-yielding method for the preparation of sulfonyl chlorides involves the oxidative chlorosulfonation of S-alkyl isothiourea salts. rsc.org This approach would begin with the synthesis of a suitable precursor, such as S-(2-cyclobutylbenzyl)isothiouronium chloride. This salt can be prepared from 2-cyclobutylbenzyl chloride and thiourea.

The subsequent oxidative chlorination of the S-alkyl isothiourea salt is typically carried out using a chlorinating agent in an aqueous medium. This method is known for its operational simplicity and the use of readily available reagents.

PrecursorReagentsKey TransformationProduct
S-(2-cyclobutylbenzyl)isothiouronium chlorideChlorine or other chlorinating agents in aqueous acidOxidative cleavage of the C-S bond and formation of the sulfonyl chlorideThis compound

A more environmentally benign variation of the oxidative chlorosulfonation of S-alkyl isothiourea salts utilizes sodium hypochlorite (B82951) (bleach) as the oxidant. rsc.org This "green" chemistry approach avoids the use of gaseous chlorine and offers a safer and more economical synthesis. The reaction is typically performed in a biphasic system or in the presence of an acid.

This method has been shown to be effective for a wide range of substrates, affording sulfonyl chlorides in high yields. rsc.org For the synthesis of this compound, the corresponding S-(2-cyclobutylbenzyl)isothiouronium salt would be subjected to oxidation with bleach under acidic conditions.

PrecursorOxidantConditionsProduct
S-(2-cyclobutylbenzyl)isothiouronium saltSodium Hypochlorite (Bleach)Acidic aqueous mediumThis compound
N-Chlorosuccinimide (NCS) Chlorosulfonation

N-Chlorosuccinimide (NCS) serves as an effective chlorinating and oxidizing agent in organic synthesis. organic-chemistry.orgwikipedia.org Its application in the formation of sulfonyl chlorides typically involves the oxidative chlorination of sulfur-containing precursors. One established method involves the chlorosulfonation of S-alkylisothiourea salts, which can be prepared from corresponding alkyl halides or mesylates and thiourea. organic-chemistry.orgorganic-chemistry.org

For the synthesis of this compound, this methodology would necessitate the preparation of a suitable precursor, such as S-(2-cyclobutylbenzyl)isothiourea salt. This intermediate would then be subjected to oxidative chlorosulfonation using NCS. The reaction proceeds efficiently and offers an advantage in large-scale syntheses, as the water-soluble byproduct, succinimide, can be recovered and reconverted to NCS. organic-chemistry.orgorganic-chemistry.org

Table 1: Representative NCS Chlorosulfonation Conditions

Parameter Condition
Starting Material S-Arylmethylisothiourea Salt
Reagent N-Chlorosuccinimide (NCS)
Typical Solvent Acetonitrile (B52724)/Water or Dichloromethane (B109758)/Water

| Byproduct | Succinimide |

Phosphorus-Based Reagents in Sulfonyl Chloride Formation

Phosphorus halides are classical reagents for the conversion of sulfonic acids and their salts into the corresponding sulfonyl chlorides.

Reactions with Phosphorus Pentachloride

Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent used to convert sulfonic acids directly into sulfonyl chlorides. wikipedia.orgsciencemadness.org The synthesis of this compound via this route would begin with the sulfonation of cyclobutylbenzene to produce 2-cyclobutylbenzene-1-sulfonic acid. This sulfonic acid is then treated with PCl₅. The reaction yields the desired sulfonyl chloride along with phosphorus oxychloride and hydrogen chloride as byproducts. sciencemadness.org

The general reaction is as follows: Ar-SO₃H + PCl₅ → Ar-SO₂Cl + POCl₃ + HCl

This method is robust but requires handling of the highly reactive and moisture-sensitive PCl₅. wikipedia.org

Reactions with Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃), also known as phosphoryl chloride, is another key reagent, typically used for the chlorination of salts of sulfonic acids. orgsyn.orgwikipedia.org To synthesize this compound, the sodium salt of 2-cyclobutylbenzene-1-sulfonic acid (sodium 2-cyclobutylbenzenesulfonate) would be heated with POCl₃. orgsyn.org

The general reaction is: Ar-SO₃Na + POCl₃ → Ar-SO₂Cl + NaPO₃

This method is a common alternative to using PCl₅ and is frequently employed in industrial preparations of aryl sulfonyl chlorides. orgsyn.orgresearchgate.net

Table 2: Comparison of Phosphorus-Based Reagents

Reagent Starting Material Key Byproducts Typical Conditions
Phosphorus Pentachloride (PCl₅) Aryl Sulfonic Acid POCl₃, HCl Heating in an oil bath (e.g., 170–180°C) orgsyn.org

| Phosphorus Oxychloride (POCl₃) | Sodium Aryl Sulfonate | Sodium Metaphosphate | Heating mixture orgsyn.org |

Sandmeyer-Type Diazotization and Sulfonylation

The Sandmeyer reaction provides a versatile pathway to aryl sulfonyl chlorides from the corresponding primary aromatic amines. organic-chemistry.orgnih.gov For the target compound, the synthesis would commence with 2-cyclobutylaniline (B13239676). This amine is converted into an aryl diazonium salt through treatment with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid like hydrochloric acid. rsc.org

The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) catalyst, such as copper(I) chloride. nih.gov This step, known as sulfonylation or chlorosulfonation, displaces the diazonium group and introduces the sulfonyl chloride moiety. nih.govresearchgate.net This method is particularly valuable as it allows for the synthesis of substitution patterns that may not be accessible through direct electrophilic aromatic substitution. organic-chemistry.org The process is often carried out in aqueous acidic conditions, and the low solubility of the resulting sulfonyl chloride in water can facilitate its isolation by precipitation. researchgate.net

Utilization of Sulfur Trioxide as a Sulfonating Agent

Sulfur trioxide (SO₃) is a highly reactive and potent sulfonating agent for aromatic compounds. google.comlibretexts.org The direct reaction of cyclobutylbenzene with SO₃ would lead to the formation of 2-cyclobutylbenzene-1-sulfonic acid. This reaction is rapid and highly exothermic. ijariie.comgoogle.com To control the reactivity and prevent unwanted side reactions, the SO₃ is often used in a complex with a moderator like dioxane or dissolved in an inert solvent. researchgate.net

Once the 2-cyclobutylbenzene-1-sulfonic acid is formed, it must be converted to the target sulfonyl chloride. This is typically achieved by subsequent treatment with a chlorinating agent, such as phosphorus pentachloride or phosphorus oxychloride, as described in section 2.1.3. orgsyn.org Therefore, sulfonation with SO₃ is a primary step to generate the key sulfonic acid intermediate.

Bench-Stable Sulfur Dioxide Surrogates (e.g., DABSO)

Handling gaseous sulfur dioxide can be challenging in a laboratory setting. To circumvent this, stable solid surrogates for SO₂ have been developed. A prominent example is DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), a charge-transfer complex of DABCO and sulfur dioxide. organic-chemistry.orgresearchgate.net

DABSO is particularly useful in Sandmeyer-type reactions for the synthesis of aryl sulfonyl chlorides. organic-chemistry.org In this one-pot protocol, an aniline (B41778), such as 2-cyclobutylaniline, is converted to its diazonium salt, which then reacts with DABSO in the presence of a copper catalyst. researchgate.netdigitellinc.com This approach avoids the direct handling of SO₂ gas and is compatible with a wide range of anilines, allowing for the isolation of the sulfonyl chloride after an aqueous workup. organic-chemistry.orgresearchgate.net This modern adaptation of the Sandmeyer reaction enhances the safety and practicality of the synthesis. digitellinc.com

Table 3: Summary of Synthetic Methodologies

Methodology Precursor Key Reagents Advantages
NCS Chlorosulfonation S-(2-cyclobutylbenzyl)isothiourea salt N-Chlorosuccinimide Mild conditions; byproduct can be recycled organic-chemistry.orgorganic-chemistry.org
PCl₅ Reaction 2-Cyclobutylbenzene-1-sulfonic acid Phosphorus Pentachloride Direct conversion of sulfonic acids orgsyn.org
POCl₃ Reaction Sodium 2-cyclobutylbenzenesulfonate Phosphorus Oxychloride Common industrial method orgsyn.org
Sandmeyer-Type Reaction 2-Cyclobutylaniline NaNO₂, HCl, SO₂, CuCl Versatile for various substitution patterns organic-chemistry.orgnih.gov
SO₃ Sulfonation Cyclobutylbenzene Sulfur Trioxide Forms sulfonic acid precursor efficiently google.comresearchgate.net

| DABSO Surrogate | 2-Cyclobutylaniline | DABSO, Cu Catalyst | Avoids use of gaseous SO₂; safer organic-chemistry.orgdigitellinc.com |

Precursors and Starting Materials for this compound

The foundational step in synthesizing this compound is the preparation of the core structure, cyclobutylbenzene, and its subsequent functionalization.

Cyclobutylbenzene (C₁₀H₁₂) is an organic compound characterized by a cyclobutyl group attached to a benzene (B151609) ring. cymitquimica.comnih.gov It exists as a colorless to pale yellow liquid with a distinct aromatic odor. cymitquimica.com While not highly soluble in water, it is soluble in various organic solvents. cymitquimica.com The synthesis of this key precursor can be approached through various methods, often starting from more readily available materials.

One common synthetic route involves the reaction of cyclopropyl (B3062369) carbinol with hydrobromic acid to produce bromocyclobutane, which can then be used in subsequent reactions to attach the cyclobutyl ring to a benzene moiety, for example, via a Friedel-Crafts alkylation. google.com However, this process requires careful purification as byproducts such as 4-bromo-1-butene (B139220) and cyclopropylmethyl bromide can form due to the similar boiling points of these compounds. google.com

Another approach involves the use of organometallic reagents. For instance, Grignard reagents like phenylmagnesium bromide can be reacted with a suitable cyclobutyl-containing electrophile to form the cyclobutylbenzene structure. rsc.org

Once cyclobutylbenzene is obtained, the next critical step is the introduction of the sulfonyl chloride group onto the aromatic ring. This is typically achieved through electrophilic aromatic substitution. wikipedia.org

Direct Chlorosulfonation: The most direct and widely used method for preparing aryl sulfonyl chlorides is the reaction of the aromatic compound with chlorosulfonic acid (HSO₃Cl). wikipedia.orgorgsyn.org In this reaction, cyclobutylbenzene is treated with an excess of chlorosulfonic acid. The cyclobutyl group is an ortho-, para-directing group, meaning the sulfonyl chloride group will preferentially add to the positions ortho (position 2) or para (position 4) to the cyclobutyl group.

C₁₀H₁₂ + 2 HSO₃Cl → C₁₀H₁₁SO₂Cl + H₂SO₄ + HCl

Careful control of reaction conditions is necessary to maximize the yield of the desired 2-isomer and minimize the formation of the 4-isomer and sulfone byproducts. orgsyn.org

Sandmeyer-type Reaction: An alternative route involves the diazotization of an aniline precursor followed by a reaction with sulfur dioxide in the presence of a copper salt catalyst. acs.orgorganic-chemistry.org This modified Sandmeyer reaction would begin with 2-cyclobutylaniline. The aniline is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and an acid like HCl). The resulting diazonium salt is then introduced to a solution of sulfur dioxide in a solvent like acetic acid with a copper(I) or copper(II) chloride catalyst to yield the sulfonyl chloride. acs.org This method is particularly useful for substrates that may not be stable under the harsh conditions of direct chlorosulfonation. acs.org

Optimization of Synthetic Pathways and Reaction Conditions

To maximize yield and purity, the synthetic pathway for this compound must be carefully optimized. Key parameters include the choice of solvent, reaction temperature and pressure, and the use of catalysts or additives.

The solvent plays a crucial role in the synthesis and subsequent reactions of sulfonyl chlorides, influencing reaction rates and mechanisms. For many sulfonation reactions, the sulfonating agent itself, such as sulfuric acid or chlorosulfonic acid, can act as the solvent. wikipedia.org In other cases, an inert solvent is used. The solvolysis of arenesulfonyl chlorides, a reaction analogous to aspects of their synthesis, is often studied in various hydroxylic solvents to understand reaction mechanisms, which are typically bimolecular nucleophilic substitutions (Sₙ2). nih.govnih.govnih.gov The choice of solvent can impact the solubility of reagents and the stability of intermediates. For instance, fluoroalcohol-containing solvents have been used to study the specific rates of solvolysis for various sulfonyl chlorides. nih.govnih.gov

Table 1: Effects of Solvent Type on Arenesulfonyl Chloride Synthesis
Solvent TypeExamplesEffects and Considerations
Excess Reagent Chlorosulfonic Acid, Sulfuric AcidActs as both reactant and solvent. Highly reactive and corrosive conditions. wikipedia.org
Inert Aprotic Dichloromethane, Carbon Tetrachloride, NitrobenzeneUsed to dissolve reactants and control reaction temperature. Nitrobenzene has been used for sulfonation with sulfur trioxide. orgsyn.orgresearchgate.netrsc.org
Hydroxylic Solvents Water, Ethanol, Methanol, Acetic AcidPrimarily used in workup steps or in specific reactions like the Sandmeyer-type synthesis (acetic acid). acs.orgresearchgate.net Can lead to hydrolysis of the sulfonyl chloride product. nih.gov
Fluoroalcohols TFE, HFIPUsed in mechanistic studies to probe solvent ionizing power and nucleophilicity. nih.govresearchgate.net

Temperature is a critical parameter in the synthesis of sulfonyl chlorides. Aromatic sulfonation reactions are typically highly exothermic. researchgate.netnih.gov Proper temperature control is essential to prevent unwanted side reactions, such as the formation of sulfones, and to avoid decomposition of the product. orgsyn.org

For direct chlorosulfonation of an aromatic ring like benzene, the reaction is often initiated at a low temperature (e.g., 0-5 °C) during the addition of the aromatic compound to the chlorosulfonic acid. orgsyn.org The temperature may then be allowed to rise or be gently heated to ensure the reaction goes to completion. rsc.org For instance, a two-step synthesis for p-substituted alkylbenzene sulfonyl chlorides involves an initial sulfonation at -5 °C to 40 °C, followed by a chloroacylation step at 10 °C to 60 °C. google.com In gas-liquid sulfonation processes, increasing the temperature from 30 °C to 50 °C was found to significantly enhance the reaction rate. nih.gov Reactions are typically carried out at atmospheric pressure. Distillation for purification is performed under reduced pressure to avoid thermal decomposition of the sulfonyl chloride. orgsyn.org

Catalysts and additives can significantly improve the efficiency and selectivity of the synthesis of this compound.

Dehydrating Agents: In sulfonations using sulfuric acid, the reaction produces water, which can drive the equilibrium backward. To counter this, dehydrating agents like thionyl chloride (SOCl₂) can be added to remove the water and push the reaction toward the product. wikipedia.org

Acid Catalysts: The direct sulfonation of aromatic compounds can be facilitated by various catalysts. Silica-supported catalysts such as silica-supported perchloric acid (SiO₂/HClO₄) and potassium bisulfate (SiO₂/KHSO₄) have been explored as reusable, green catalysts for sulfonation reactions. scispace.comresearchgate.net

Metal Catalysts: Historically, mercurous sulfate (B86663) has been used to catalyze sulfonation reactions. wikipedia.org In the Sandmeyer-type synthesis, copper salts (e.g., CuCl, CuCl₂) are essential for the conversion of the diazonium salt to the sulfonyl chloride. acs.org

Inorganic Salts: The addition of inorganic salts like sodium sulfate or potassium sulfate has been shown in some processes to suppress the formation of sulfone byproducts during chlorosulfonation, thereby increasing the yield of the desired p-substituted alkylbenzene sulfonyl chloride. google.com

Table 2: Catalysts and Additives in Sulfonyl Chloride Synthesis
Catalyst/AdditiveExample(s)Role in Synthesis
Dehydrating Agent Thionyl Chloride (SOCl₂)Removes water to drive sulfonation equilibrium forward. wikipedia.org
Heterogeneous Acid Catalyst SiO₂/HClO₄, SiO₂/KHSO₄Acts as a reusable "green" catalyst to promote sulfonation. scispace.comresearchgate.net
Metal Salt (Sandmeyer) Copper(I) Chloride (CuCl)Catalyzes the conversion of a diazonium salt to a sulfonyl chloride. acs.org
Inorganic Salt (Suppressant) Sodium Sulfate (Na₂SO₄)Inhibits the formation of sulfone byproducts in chlorosulfonation. google.com

Advanced Purification Techniques for Arylsulfonyl Chlorides

The synthesis of arylsulfonyl chlorides often results in a crude product mixture containing unreacted starting materials, by-products, and degradation products. Common impurities include the corresponding sulfonic acids formed via hydrolysis, disulfides, and sulfones. acs.org The removal of these impurities is critical to ensure the high purity required for subsequent synthetic applications. Advanced purification techniques are therefore essential. The choice of method depends on the physical properties of the target sulfonyl chloride (e.g., solid or liquid), its thermal stability, and the nature of the impurities.

Crystallization and Recrystallization

Crystallization is a primary and highly effective method for purifying solid arylsulfonyl chlorides. uct.ac.za This technique leverages the differences in solubility between the desired compound and impurities in a given solvent system. The process typically involves dissolving the crude solid in a suitable hot solvent to form a saturated solution, followed by slow cooling to induce the formation of crystals of the pure compound, leaving impurities behind in the mother liquor. uct.ac.za

Key steps and considerations in the crystallization of arylsulfonyl chlorides include:

Solvent Selection: An ideal solvent should dissolve the sulfonyl chloride sparingly or not at all at room temperature but readily at its boiling point. uct.ac.za Common solvents used for recrystallizing arylsulfonyl chlorides include hexanes, toluene (B28343), and ethanol. rsc.orggoogle.commdpi.com In some cases, a solvent pair may be used, where the compound is soluble in one solvent and insoluble in the other. uct.ac.za

Temperature Control: Precise temperature control is crucial. For instance, the purification of p-tosyl chloride utilizes the significant difference in its solubility in toluene at different temperatures; a saturated solution at a higher temperature is cooled to precipitate purer crystals. google.com Some procedures involve cooling to very low temperatures (e.g., -20 °C) to maximize the yield of the recrystallized product. rsc.org

Isolation and Drying: The purified crystals are isolated by filtration, washed with a small amount of cold solvent to remove residual mother liquor, and then dried under a vacuum to remove any remaining solvent. acs.orguct.ac.za

Recrystallization can significantly improve the purity of the final product, as demonstrated in various syntheses. rsc.org

Table 1: Examples of Crystallization for Arylsulfonyl Chloride Purification

CompoundSolvent(s)ConditionsYieldReference
An arylsulfonyl chloride derivativeHexanesCooling to -20 °C for 2 days86% rsc.org
p-Tosyl chloride (PTC)TolueneCooling a saturated solution from 25 °C to 0 °CData Not Available google.com
2-Chloropyridine-3-sulfonyl chlorideNot specified (crystallization from reaction mixture)Aqueous drown-out, extraction, and crystallization~45% (at large scale due to hydrolysis) acs.org
Various sulfonamides (from sulfonyl chlorides)EthanolStandard crystallizationData Not Available mdpi.com

Chromatographic Methods

For arylsulfonyl chlorides that are oils, thermally unstable, or part of complex mixtures not easily separated by crystallization, chromatographic techniques are invaluable.

Flash Column Chromatography: This is a widely used preparative technique for the rapid purification of organic compounds. rsc.org The crude arylsulfonyl chloride is loaded onto a column of silica (B1680970) gel and eluted with a solvent system of appropriate polarity. The choice of eluent is critical for achieving good separation. Common solvent systems include gradients of ethyl acetate (B1210297) in hexanes or dichloromethane. rsc.orgrsc.org This method is effective for separating the target compound from both more polar impurities (like sulfonic acids) and less polar by-products.

Gas Chromatography (GC): While primarily an analytical technique, GC can be used for the purification of volatile and thermally stable compounds. For sulfonyl chlorides, direct GC analysis can be challenging as they may degrade at the high temperatures of the injector. core.ac.uk However, it is a powerful tool for analyzing the purity of the final product and identifying volatile impurities. core.ac.uk

Table 2: Examples of Flash Chromatography for Arylsulfonyl Chloride Purification

Compound TypeSolvent System (Eluent)YieldPurityReference
Arylsulfonyl chloride0 → 2% Ethyl acetate/Hexanes54%Described as "light orange solid" rsc.org
Arylsulfonyl chloride5 → 10% Ethyl acetate/HexanesNot specified (followed by recrystallization)Described as "orange solid" rsc.org
Arylsulfonyl chloride derivativeDichloromethane (CH2Cl2)94%Described as "fluffy white solid" rsc.org
Arylsulfonyl chloride0 → 5% Ethyl acetate/HexanesNot specified (yield for subsequent distillation was 73%)~90% by 1H NMR rsc.org

Distillation Under Reduced Pressure

Distillation is an effective purification technique for liquid arylsulfonyl chlorides that are thermally stable enough to be vaporized without decomposition. To overcome the high boiling points and potential for thermal degradation, distillation is almost always performed under reduced pressure (vacuum distillation). orgsyn.org This lowers the boiling point of the compound, allowing it to be distilled at a lower, safer temperature.

This method is particularly useful for removing non-volatile impurities, such as salts or polymeric materials, as well as impurities with significantly different boiling points. For example, benzenesulfonyl chloride can be purified by collecting the fraction boiling at 113–115 °C under a pressure of 10 mm Hg. orgsyn.org The process can yield a very pure product, often as a clear, colorless oil. rsc.org

Aqueous Workup and Extractive Methods

Prior to final purification by crystallization or distillation, a series of aqueous workup steps are often employed to remove major impurities.

Washing/Extraction: The crude reaction mixture is often diluted with an organic solvent and washed with water to remove water-soluble acids and other inorganic by-products. rsc.orgorgsyn.org Washing with a dilute base, such as a sodium carbonate solution, can help remove acidic impurities like residual chlorosulfonic acid or the corresponding sulfonic acid. orgsyn.org

Scrubbing: A more specialized technique involves scrubbing the crude liquid organosulfonyl chloride with a concentrated aqueous solution of hydrochloric acid (e.g., >18%). This process is effective for extracting organosulfonic acid impurities into the aqueous phase, leaving a cleaner sulfonyl chloride product. google.com

Precipitation/Drown-out: In some synthetic procedures, particularly those conducted in aqueous acidic media, the arylsulfonyl chloride product has low water solubility and precipitates directly from the reaction mixture upon addition of water or ice. acs.orgresearchgate.net This "drown-out" process provides an effective initial purification and isolation step, as the product is protected from hydrolysis by its insolubility. researchgate.net The collected solid can then be subjected to further purification if needed. acs.org

These advanced techniques, often used in combination, are crucial for achieving the high degree of purity required for this compound and other arylsulfonyl chlorides in research and industry.

Reactivity and Transformational Chemistry of 2 Cyclobutylbenzene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Group

The sulfur atom in 2-cyclobutylbenzene-1-sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes the sulfonyl chloride group susceptible to attack by various nucleophiles, leading to substitution of the chloride ion. wikipedia.orgnih.gov These reactions are fundamental to the transformational chemistry of arylsulfonyl chlorides. magtech.com.cn The general mechanism involves the nucleophile attacking the sulfur center, which can proceed through different pathways, such as an SN2-like mechanism or an addition-elimination pathway, depending on the nucleophile and reaction conditions. nih.govresearchgate.net

Formation of Sulfonamides through Amination

The reaction between a sulfonyl chloride and a primary or secondary amine is a classic and widely used method for the synthesis of sulfonamides. cbijournal.comlibretexts.org This reaction, often referred to as sulfonylation, typically proceeds in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. wikipedia.orgresearchgate.net

This compound is expected to react readily with primary amines to yield N-substituted 2-cyclobutylbenzenesulfonamides. In this reaction, the amine acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride. wikipedia.org The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or aqueous alkali (NaOH or KOH), to quench the HCl formed. wikipedia.orgcbijournal.com

A key characteristic of the resulting N-monosubstituted sulfonamide is the presence of an acidic proton on the nitrogen atom. doubtnut.comshaalaa.com The electron-withdrawing sulfonyl group enhances the acidity of this proton, making the sulfonamide soluble in aqueous alkali solutions through the formation of a sodium or potassium salt. wikipedia.orgshaalaa.com This principle is the basis of the Hinsberg test, used to distinguish between primary, secondary, and tertiary amines. wikipedia.orglibretexts.org

Table 1: Representative Reactions of Arylsulfonyl Chlorides with Primary Amines This table illustrates the expected reactivity of this compound by analogy with common arylsulfonyl chlorides.

Arylsulfonyl ChloridePrimary AmineBase/SolventProductYield (%)
Benzenesulfonyl chlorideAniline (B41778)PyridineN-Phenylbenzenesulfonamide~100 cbijournal.com
p-Toluenesulfonyl chloridep-ToluidinePyridineN,4-Dimethyl-N-phenylbenzenesulfonamideQuantitative cbijournal.com
Benzenesulfonyl chlorideEthylamineaq. NaOHN-EthylbenzenesulfonamideHigh shaalaa.com
Benzenesulfonyl chloride4-ChloroanilinePyridineN-(4-chlorophenyl)benzenesulfonamideHigh researchgate.net

The reaction of this compound with secondary amines produces N,N-disubstituted 2-cyclobutylbenzenesulfonamides. vedantu.com Similar to the reaction with primary amines, the secondary amine's nitrogen atom attacks the sulfonyl sulfur, leading to the displacement of chloride. wikipedia.org A base is also required to neutralize the generated HCl.

Crucially, the sulfonamide product derived from a secondary amine lacks a proton on the nitrogen atom. shaalaa.comvedantu.com Consequently, it is not acidic and does not dissolve in aqueous alkali. doubtnut.comshaalaa.com This difference in solubility is a key distinguishing feature in the Hinsberg test. wikipedia.org Several important drugs, including the HIV protease inhibitors amprenavir (B1666020) and darunavir, contain a sulfonamide moiety synthesized from the reaction of a sulfonyl chloride with a secondary amine. cbijournal.com

Table 2: Representative Reactions of Arylsulfonyl Chlorides with Secondary Amines This table illustrates the expected reactivity of this compound by analogy with common arylsulfonyl chlorides.

Arylsulfonyl ChlorideSecondary AmineBase/SolventProductSolubility in Alkali
Benzenesulfonyl chlorideN,N-Diethylamineaq. NaOHN,N-DiethylbenzenesulfonamideInsoluble vedantu.com
p-Toluenesulfonyl chloridePiperidinePyridine1-(Tosyl)piperidineInsoluble
Benzenesulfonyl chlorideN-Ethylethanamineaq. NaOHN,N-DiethylbenzenesulfonamideInsoluble vedantu.com
Benzenesulfonyl chlorideHexamethyleneimine1.0 M NaOHN-BenzenesulfonylhexamethyleneimineInsoluble researchgate.net

Chemoselectivity becomes critical when a molecule contains multiple electrophilic sites that can react with an amine. In the context of halo(het)arene sulfonyl halides, studies have shown that amination typically occurs at the sulfonyl chloride group before a nucleophilic aromatic substitution (SNAr) takes place at a halogen-substituted, activated aromatic ring. enamine.net The higher reactivity of the sulfonyl chloride group compared to an aroyl chloride can also be exploited for chemoselective synthesis. nih.gov

Various strategies have been developed to enhance the chemoselectivity of sulfonylation. These include the use of microwave irradiation under solvent- and catalyst-free conditions, which can lead to excellent yields of sulfonamides in short reaction times. rsc.org Other approaches involve using specific catalysts such as zinc oxide nanoparticles or CsF-Celite to promote the reaction under mild conditions. cbijournal.com The choice of solvent and base can also influence selectivity; for instance, using acetonitrile (B52724) at low concentrations can prevent the precipitation of salts and improve chemoselectivity. nih.gov In some cases, catalysts like pyridine or dimethylaminopyridine (DMAP) are unnecessary, and a simple base like triethylamine (B128534) is sufficient to capture the HCl byproduct. nih.gov

Table 3: Examples of Chemoselective Sulfonylation Conditions This table highlights different strategies to achieve selective amination.

Sulfonyl Chloride SubstrateAmineConditionsKey Feature
m-(Chlorosulfonyl)benzoyl chlorideVarious aminesDichloromethane (B109758), short reaction timesSelective reaction at sulfonyl chloride over aroyl chloride nih.gov
Various arylsulfonyl chloridesVarious aminesMicrowave irradiation, solvent-free, catalyst-freeEnvironmentally benign, high efficiency rsc.org
Halo(het)arene sulfonyl halidesVarious aminesParallel synthesis conditionsPreferential sulfonamide formation over SNAr enamine.net
Various sulfonyl chloridesPrimary aminesZinc oxide-nanoparticle, solvent-freeReusable, environmentally friendly catalyst cbijournal.com

Synthesis of Sulfonate Esters

Sulfonate esters are another important class of compounds derived from sulfonyl chlorides. They are valuable in organic synthesis, often serving as intermediates or as good leaving groups in substitution and elimination reactions. youtube.com

The reaction of this compound with alcohols or phenols is a standard method for synthesizing the corresponding sulfonate esters. eurjchem.com This transformation, known as sulfonylation or specifically tosylation when p-toluenesulfonyl chloride is used, typically involves treating the alcohol or phenol (B47542) with the sulfonyl chloride in the presence of an amine base, such as pyridine or triethylamine. youtube.comeurjchem.com The base serves to neutralize the HCl generated during the reaction. youtube.com

The reaction mechanism involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic sulfur atom of the sulfonyl chloride, with subsequent expulsion of the chloride ion. youtube.com This process converts the poorly leaving hydroxyl group of the alcohol into a highly effective sulfonate leaving group (e.g., tosylate, mesylate), facilitating subsequent nucleophilic substitution or elimination reactions. youtube.com The synthesis is versatile, and various sulfonyl chlorides with both electron-donating and electron-withdrawing substituents can react with a diverse set of phenols and alcohols to give good to excellent yields of the corresponding sulfonate esters. researchgate.netresearchgate.net

Table 4: Representative Esterification Reactions of Sulfonyl Chlorides This table illustrates the expected reactivity of this compound by analogy with common arylsulfonyl chlorides.

Sulfonyl ChlorideAlcohol/PhenolBase/SolventProductYield (%)
p-Toluenesulfonyl chloridePhenolK₂CO₃ / AcetonePhenyl tosylate82 researchgate.net
Methanesulfonyl chloridePhenolK₂CO₃ / AcetonePhenyl mesylate97 researchgate.net
p-Toluenesulfonyl chloride2-ChlorophenolK₂CO₃ / Acetone2-Chlorophenyl tosylate89 researchgate.net
p-Toluenesulfonyl chlorideIsopropyl alcoholSodium alkoxideIsopropyl p-toluenesulfonate79 google.com
Optimization of Esterification Conditions

The reaction of this compound with alcohols (esterification) to form sulfonate esters is a fundamental transformation. The efficiency and yield of this process are highly dependent on the reaction conditions. Optimization studies for esterification reactions, in general, focus on several key parameters that directly influence the rate and outcome of the reaction. researchgate.net For the specific case of this compound, these parameters would be systematically varied to achieve maximal conversion and purity of the desired sulfonate ester.

Key parameters for the optimization of sulfonate ester synthesis include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. A non-nucleophilic base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The selection of an appropriate solvent is critical; aprotic solvents like dichloromethane or tetrahydrofuran (B95107) are common as they are inert to the reactants. Temperature can be adjusted to control the reaction rate, with many sulfonylation reactions proceeding efficiently at room temperature or with gentle heating. researchgate.net

A systematic approach, such as a Design of Experiments (DoE) methodology, can be employed to efficiently explore the interplay of these variables. dlsu.edu.ph For instance, a factorial design could analyze the effects of temperature, base concentration, and reaction time on the yield of the resulting 2-cyclobutylphenyl sulfonate ester. researchgate.net

Table 1: Key Parameters for Optimization of Esterification

Parameter Variable Options Expected Influence on Reaction
Base Pyridine, Triethylamine, DMAP Neutralizes HCl byproduct, catalyzes reaction.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile Affects solubility and reaction kinetics.
Temperature 0 °C to 50 °C Influences reaction rate; higher temps may cause side reactions.

| Reactant Ratio | 1:1 to 1:1.5 (Sulfonyl chloride:Alcohol) | A slight excess of the alcohol can drive the reaction forward. |

By methodically adjusting these conditions, an optimal protocol can be established for the efficient synthesis of various sulfonate esters from this compound, which are themselves valuable intermediates for further chemical transformations.

Other Nucleophilic Displacements (e.g., thiols)

The sulfur atom of the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by a variety of nucleophiles beyond alcohols. Thiols and their corresponding thiolates are potent sulfur-centered nucleophiles that readily react with sulfonyl chlorides to form thiosulfonates. researchgate.netnih.gov This nucleophilic displacement at the sulfonyl sulfur is a reliable method for forming S-S bonds.

The reaction of this compound with a thiol (R-SH) typically proceeds in the presence of a base, which deprotonates the thiol to generate the more nucleophilic thiolate anion (R-S⁻). nih.gov This anion then attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the thiosulfonate product.

This transformation is generally high-yielding and tolerates a wide range of functional groups on the thiol partner. The reaction conditions are often mild, proceeding smoothly at room temperature in a suitable aprotic solvent. researchgate.net

Table 2: Nucleophilic Displacement with Thiols

Thiol Nucleophile Base Product
Ethanethiol K₂CO₃ S-Ethyl 2-cyclobutylbenzene-1-thiosulfonate
Thiophenol Triethylamine S-Phenyl 2-cyclobutylbenzene-1-thiosulfonate

The resulting thiosulfonates are stable compounds with applications in medicinal chemistry and materials science.

Carbon-Carbon Bond-Forming Reactions

This compound is a valuable substrate for modern carbon-carbon bond-forming reactions, particularly those catalyzed by transition metals. These methods allow for the construction of complex molecular architectures.

Transition Metal-Catalyzed Cross-Coupling Reactions

In recent years, sulfonyl chlorides have emerged as effective electrophilic partners in cross-coupling reactions, serving as alternatives to more traditional aryl halides or triflates. core.ac.uk

Desulfitative Cross-Couplings (e.g., Negishi, Stille, Suzuki-Miyaura)

Desulfitative cross-coupling involves the reaction of an organosulfonyl chloride with an organometallic nucleophile, catalyzed by a transition metal complex (typically palladium or nickel), leading to the formation of a new carbon-carbon bond and the extrusion of sulfur dioxide (SO₂). chemrevlett.com In this context, this compound can serve as an aryl electrophile, coupling with various organometallic reagents.

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.

Stille Coupling: Involves an organotin reagent as the nucleophilic partner.

Negishi Coupling: Utilizes an organozinc reagent.

These reactions provide a powerful platform for synthesizing biaryl compounds or for attaching alkyl or vinyl groups to the 2-cyclobutylphenyl scaffold. chemrevlett.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and selectivity.

Table 3: Overview of Desulfitative Cross-Coupling Reactions

Named Reaction Organometallic Reagent (R'-M) General Product (R-R')
Suzuki-Miyaura R'-B(OH)₂ 2-Cyclobutyl-1-R'-benzene
Stille R'-Sn(Bu)₃ 2-Cyclobutyl-1-R'-benzene
Negishi R'-ZnCl 2-Cyclobutyl-1-R'-benzene

(where R = 2-cyclobutylphenyl)

Explorations with Diverse Coupling Partners

The scope of desulfitative cross-coupling is not limited to the classic named reactions. Research has expanded the range of suitable nucleophilic partners, enabling the synthesis of a wide array of structures. wikipedia.org For this compound, this opens up possibilities for coupling with:

Organomagnesium reagents (Grignards): Iron-catalyzed desulfinylative coupling with Grignard reagents provides an economical and environmentally friendly route to C-C bond formation. core.ac.uk

Organosilicon reagents (Hiyama coupling): These reagents offer a less toxic alternative to organotins.

Terminal Alkynes (Sonogashira coupling): While typically performed with halides, related desulfitative versions allow for the introduction of an alkynyl group.

The ability to engage diverse coupling partners significantly enhances the synthetic utility of this compound, allowing for the modular construction of complex molecules from a common intermediate. organic-chemistry.orgnih.gov

Photocycloaddition Reactions of Cyclobutyl-Containing Compounds

The cyclobutane (B1203170) ring, a defining feature of this compound, is often synthesized using photochemical methods. The [2+2] photocycloaddition is a powerful and direct method for constructing four-membered rings. acs.orglibretexts.org This reaction involves the union of two alkene-containing molecules under photochemical activation to form a cyclobutane ring. nih.gov

While this section concerns reactions of cyclobutyl compounds, understanding the primary synthetic route to the core structure is crucial. The synthesis of the 2-cyclobutylphenyl moiety often begins with a [2+2] photocycloaddition between an appropriate styrene (B11656) derivative and an alkene. nih.govrsc.org For example, the reaction between a substituted styrene and ethylene (B1197577) under UV irradiation can generate the cyclobutylbenzene (B3052708) framework. The regioselectivity and stereoselectivity of these reactions are key considerations in the synthesis of complex cyclobutane-containing natural products and pharmaceuticals. researchgate.net

Table 4: Examples of [2+2] Photocycloaddition for Cyclobutane Synthesis

Alkene 1 Alkene 2 Conditions Product Type Ref
Phenothiazine derivative Styrene Visible light Cyclobutylated phenothiazine nih.gov
Coumarin Unactivated alkene Gold-mediated photocatalysis Cyclobutane-fused chromanone rsc.org

These synthetic strategies highlight the importance of photochemistry in accessing the fundamental cyclobutyl architecture present in the title compound.

Transformations Involving the Cyclobutyl Ring System of this compound

The chemical behavior of the cyclobutyl ring in this compound is a critical aspect of its reactivity profile. The four-membered ring is characterized by significant ring strain, which can influence its stability and susceptibility to various transformations. This section explores the reactions that involve the cyclobutyl moiety, focusing on conditions that lead to its retention, pathways driven by strain release, and methods for its direct functionalization.

Strain-Induced Reactivity and Ring-Opening Pathways

The inherent angle and torsional strain in the cyclobutane ring, estimated to be around 26.3 kcal/mol, makes it susceptible to reactions that lead to a more stable, less strained system. masterorganicchemistry.com Such strain-release driven reactions can manifest as either ring-opening or ring-expansion pathways, often promoted by the formation of reactive intermediates such as carbocations or radicals adjacent to the ring.

For example, the rearrangement of cyclobutylcarbinyl cations to cyclopentyl cations is a well-documented process driven by the relief of ring strain and the formation of a more stable secondary carbocation from a primary one. stackexchange.com Similarly, the generation of a radical on a carbon adjacent to a cyclobutyl ring can lead to ring-opening. nih.gov In the context of this compound, reactions that could generate a carbocation or radical at the benzylic position of the cyclobutyl ring could potentially initiate such rearrangements.

Furthermore, reactions involving bicyclo[1.1.0]butanes, which contain highly strained cyclobutane substructures, demonstrate the propensity for ring-opening. These compounds can undergo silver-catalyzed rearrangements to form 1,3-dienes. rsc.org While this compound is not a bicyclobutane, this reactivity highlights the influence of strain on the chemical behavior of four-membered rings. Ring expansion of a cyclobutyl group has also been observed in the presence of an acidic salt like NH4PF6, leading to the formation of a cyclopentanone (B42830) derivative. nih.gov

Table 2: Potential Strain-Induced Transformations of Cyclobutyl Systems

Transformation TypeTriggering Species/ConditionProduct TypeDriving ForceReference
Ring ExpansionCarbocation formation (e.g., from cyclobutylmethylium)Cyclopentyl derivativesRelief of ring strain, formation of more stable carbocation. stackexchange.com
Ring OpeningRadical formation (e.g., cyclobutylcarbinyl radical)Substituted open-chain radicalRelief of ring strain. nih.gov
Ring ExpansionAcid catalysis (e.g., NH4PF6 on a functionalized cyclobutane)Cyclopentanone derivativeStrain release. nih.gov
RearrangementSilver catalysis on bicyclo[1.1.0]butanes1,3-dienesStrain release. rsc.org

Mechanistic Investigations of Reactions Involving 2 Cyclobutylbenzene 1 Sulfonyl Chloride

Stereochemical Implications of Reactions at the Cyclobutyl and Aromatic CentersThe stereochemical outcomes of reactions involving 2-Cyclobutylbenzene-1-sulfonyl chloride have not been investigated in the available literature. There is no information regarding how reactions at the sulfonyl chloride group might affect the stereochemistry of the cyclobutyl ring or any potential stereochemical implications at the aromatic center.

Due to the lack of specific research on this compound, the requested detailed and scientifically accurate article cannot be generated.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 2-Cyclobutylbenzene-1-sulfonyl chloride, the spectrum is expected to show distinct signals for the aromatic protons and the protons of the cyclobutyl group. The electron-withdrawing nature of the sulfonyl chloride group deshields the adjacent aromatic protons, causing them to appear at a lower field (higher ppm).

The aromatic region would likely display a complex multiplet pattern for the four protons on the benzene (B151609) ring. The proton ortho to the sulfonyl chloride group (at position 6) is expected to be the most deshielded. The protons of the cyclobutyl group will appear in the upfield region of the spectrum. The methine proton attached directly to the benzene ring will be deshielded relative to the other cyclobutyl protons due to the ring's magnetic anisotropy.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H (ortho to -SO₂Cl) 7.9 - 8.1 d
Aromatic H 7.4 - 7.7 m
Cyclobutyl-CH (methine) 3.5 - 3.8 quintet
Cyclobutyl-CH₂ (adjacent to CH) 2.2 - 2.5 m
Cyclobutyl-CH₂ (beta to ring) 1.8 - 2.1 m

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atom attached to the sulfonyl chloride group (C1) is expected to be significantly downfield. The aromatic carbons will resonate in the typical range of 120-150 ppm. The signals for the cyclobutyl carbons will appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-SO₂Cl 140 - 145
Aromatic C-Cyclobutyl 148 - 152
Aromatic CH 125 - 135
Cyclobutyl-CH (methine) 35 - 40
Cyclobutyl-CH₂ 25 - 30
Cyclobutyl-CH₂ 18 - 22

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the cyclobutyl ring and to assign adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the proton and carbon assignments for the CH, CH₂, and aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the connection of the cyclobutyl group to the benzene ring and the position of the sulfonyl chloride group relative to the cyclobutyl substituent. For instance, correlations would be expected between the methine proton of the cyclobutyl group and the aromatic carbons C1, C2, and C6.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride group, the aromatic ring, and the aliphatic cyclobutyl group.

The most prominent peaks would be the strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Absorption Range (cm⁻¹) Description
S=O (asymmetric stretch) 1370 - 1410 Strong
S=O (symmetric stretch) 1160 - 1204 Strong
Aromatic C=C stretch 1450 - 1600 Medium to weak
Aromatic C-H stretch 3000 - 3100 Medium
Aliphatic C-H stretch 2850 - 3000 Medium
S-Cl stretch 500 - 600 Medium

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₁ClO₂S), the expected exact mass can be calculated. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and its corresponding M+2 peak, with an intensity ratio of approximately 3:1.

A common fragmentation pathway for sulfonyl chlorides is the loss of the chlorine radical followed by the loss of sulfur dioxide (SO₂). Another likely fragmentation would involve the cleavage of the cyclobutyl ring.

Table 4: Predicted HRMS Data for this compound

Ion Calculated m/z
[M]⁺ (for ³⁵Cl) 230.0223
[M]⁺ (for ³⁷Cl) 232.0193
[M-Cl]⁺ 195.0480
[M-SO₂Cl]⁺ 131.0861

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the context of sulfonyl chlorides and their derivatives, LC-MS is instrumental for purity assessment and impurity profiling. A typical LC-MS method for a compound like this compound would involve reverse-phase chromatography to separate the target analyte from any starting materials, byproducts, or degradation products.

The separation is generally achieved using a C18 column with a gradient elution of a mobile phase consisting of an aqueous component (often with a formic acid modifier to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol. Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for sulfonamides, and the mass analyzer (such as a quadrupole) detects the protonated molecular ion [M+H]⁺.

Table 1: Representative LC-MS Method Parameters and Performance for a Sulfonamide Derivative

ParameterValue
Chromatography System High-Performance Liquid Chromatography (HPLC)
Column C18 reverse-phase, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 100-500
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL

This table represents typical data for the analysis of sulfonamide compounds by LC-MS and is intended to be illustrative for this compound.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers significant advantages over conventional HPLC-MS, including higher resolution, increased sensitivity, and faster analysis times. These improvements are primarily due to the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

For the analysis of this compound, a UPLC-MS method would provide a more detailed profile of the compound and its impurities. The enhanced separation efficiency allows for the detection of trace-level components that might be co-elute in an HPLC separation. The principles of separation and detection are similar to LC-MS, employing a reverse-phase column and ESI-MS. The faster analysis times are particularly beneficial for high-throughput screening applications.

A comparison of validation parameters often shows that UPLC methods can achieve similar or better decision limits (CCα) and detection capabilities (CCβ) with shorter run times compared to traditional LC methods.

Table 2: Illustrative UPLC-MS/MS Method Parameters for Sulfonamide Analysis

ParameterValue
Chromatography System Ultra-Performance Liquid Chromatography
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% to 90% B in 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Mass Spectrometry
Ionization Mode ESI, Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Linearity (r²) > 0.995
Precision (RSD%) < 10%
Accuracy (Recovery %) 90-110%

This table provides representative data for UPLC-MS/MS analysis of sulfonamides, illustrating the expected performance for a compound like this compound. hpst.cznih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Single Crystal X-ray Diffraction Analysis

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to determine the electron density map of the molecule, from which the atomic positions can be deduced.

While a crystal structure for this compound is not publicly available, the crystallographic data for a related compound, 2-methyl-4-(3-methyl-3-phenyl-cyclobutyl)-thiazole, which contains a cyclobutyl-phenyl moiety, can serve as an illustrative example of the type of data obtained. pleiades.onlinescispace.com

Table 3: Representative Crystallographic Data for a Cyclobutyl-Aromatic Compound

ParameterValue
Compound 2-methyl-4-(3-methyl-3-phenyl-cyclobutyl)-thiazole
Chemical Formula C₁₈H₂₃NS
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(2)
b (Å) 15.432(3)
c (Å) 10.567(2)
α (°) 90
β (°) 101.54(3)
γ (°) 90
Volume (ų) 1617.8(6)
Z 4
Calculated Density (g/cm³) 1.223
Reflections Collected 11893
Final R indices [I>2σ(I)] R₁ = 0.0542, wR₂ = 0.1478

This data is for 2-methyl-4-(3-methyl-3-phenyl-cyclobutyl)-thiazole and is presented to illustrate the typical parameters reported in a single-crystal X-ray diffraction study. pleiades.onlinescispace.com

Analysis of Molecular Packing and Intermolecular Interactions (e.g., Hirshfeld Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. fgcu.edunih.govmdpi.comresearchgate.net This analysis is based on the electron distribution of a molecule and provides a graphical representation of the regions involved in intermolecular contacts. The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close contact between neighboring molecules.

Table 4: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Aromatic Sulfonyl Chloride Derivative

Interaction TypeContribution (%)
H···H40 - 50
O···H/H···O15 - 25
C···H/H···C10 - 20
Cl···H/H···Cl5 - 10
C···C1 - 5
S···O/O···S< 1

This table presents a typical distribution of intermolecular contacts for an aromatic sulfonyl chloride, derived from Hirshfeld surface analysis, and is for illustrative purposes. fgcu.edunih.govmdpi.comresearchgate.netnih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule. This data is crucial for confirming the empirical formula of a newly synthesized compound and serves as a primary indicator of its purity. The experimental values are compared with the theoretically calculated values based on the proposed chemical formula. A close agreement between the found and calculated values supports the assigned structure.

For this compound (C₁₀H₁₁ClO₂S), the theoretical elemental composition can be calculated as follows:

Table 5: Elemental Analysis Data for this compound (C₁₀H₁₁ClO₂S)

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Weight Percentage (%)
CarbonC12.0110120.1051.61
HydrogenH1.011111.114.78
ChlorineCl35.45135.4515.24
OxygenO16.00232.0013.75
SulfurS32.07132.0713.78
Total 232.73 100.00

A typical experimental result from an elemental analyzer would be reported as follows:

Table 6: Representative Elemental Analysis Report

ElementTheoretical (%)Found (%)
C51.6151.58
H4.784.81
N0.00<0.10

The "Found" values are hypothetical and represent a typical result for a pure sample, demonstrating close agreement with the theoretical values. The absence of nitrogen is also a key purity indicator.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and preferred three-dimensional arrangements of 2-cyclobutylbenzene-1-sulfonyl chloride. Methods such as Density Functional Theory (DFT), often with functionals like B3LYP, and ab initio methods like Møller-Plesset perturbation theory (MP2), are commonly employed. nih.govsubstack.com These calculations are typically performed with basis sets such as 6-311+G** or cc-pVTZ to ensure a high level of accuracy. nih.govpleiades.online

For substituted benzenesulfonyl chlorides, a key conformational feature is the orientation of the sulfonyl chloride group relative to the benzene (B151609) ring. Studies on related ortho-substituted compounds, such as 2-nitrobenzenesulfonyl chloride and ortho-methylbenzene sulfonamide, reveal the existence of multiple stable conformers. nih.govpleiades.online By analogy, calculations for this compound would predict at least two primary conformers. These conformers would be distinguished by the torsion angle between the cyclobutyl-substituted carbon, the carbon bonded to the sulfur atom, the sulfur atom, and the chlorine atom (C2-C1-S-Cl). One conformer would feature a nearly perpendicular arrangement of the S-Cl bond with respect to the benzene ring plane, while another would have the S-Cl bond oriented closer to the plane of the ring. pleiades.online

Quantum chemical calculations provide optimized geometries (bond lengths, bond angles, and dihedral angles) and relative energies for these conformers. The electronic structure can be analyzed through examination of molecular orbital energies (HOMO-LUMO gap), natural bond orbital (NBO) analysis to understand charge distribution, and calculated dipole moments.

Table 1: Calculated Electronic and Structural Properties for a Representative Conformer of an ortho-Substituted Benzenesulfonyl Chloride (Note: This table presents typical data obtained from quantum chemical calculations for analogous compounds, as specific data for this compound is not available in the cited literature.)

PropertyCalculation MethodValue
Relative EnergyB3LYP/6-311+G 0.00 kcal/mol (most stable)
C-S Bond LengthB3LYP/6-311+G1.76 Å
S-Cl Bond LengthB3LYP/6-311+G 2.05 Å
S=O Bond Length (avg)B3LYP/6-311+G1.43 Å
C-C-S-Cl Torsion AngleB3LYP/6-311+G ~85°
Dipole MomentB3LYP/6-311+G~5.5 D
HOMO-LUMO GapB3LYP/6-311+G**~5.2 eV

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a critical tool for investigating the mechanisms of reactions involving sulfonyl chlorides, such as nucleophilic substitution. For most arenesulfonyl chlorides, solvolysis and substitution reactions are believed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. nih.govmdpi.commdpi.com Theoretical calculations can map the potential energy surface (PES) for such reactions.

The process involves identifying the structures of the reactants, products, and, most importantly, the transition state (TS). The transition state is a first-order saddle point on the PES, and its geometry and energy are crucial for determining the reaction's feasibility and rate. Calculations can reveal whether the mechanism is a concerted, single-step process or involves intermediates. For the SN2-type chloride exchange reaction in benzenesulfonyl chlorides, DFT calculations have shown a single transition state connecting the reactant and product ion-dipole complexes. mdpi.com

The Gibbs free energy of activation (ΔG‡) can be calculated from the energy difference between the transition state and the reactants, providing a theoretical estimate of the reaction rate. Solvent effects, which are critical in solvolysis reactions, can be incorporated using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules. These models help to understand how the solvent stabilizes charge separation in the transition state. mdpi.com

Table 2: Representative Calculated Activation Energies for Nucleophilic Attack on a Benzenesulfonyl Chloride (Note: Data is illustrative and based on general findings for the SN2 mechanism in analogous systems.)

Reaction ParameterCalculation MethodValue (in MeCN solution)
Reactant Complex EnergyDFT-10.5 kcal/mol
Transition State EnergyDFT+8.2 kcal/mol
Gibbs Free Energy Barrier (ΔG‡)DFT18.7 kcal/mol

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, including NMR chemical shifts, vibrational frequencies (IR), and electronic absorption spectra (UV-Vis). These predictions serve as a powerful complement to experimental characterization.

For instance, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Vibrational frequencies corresponding to specific molecular motions (e.g., S=O stretching, C-S stretching) can be computed. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled by an empirical factor to achieve good agreement with experimental IR and Raman spectra. This allows for the confident assignment of observed spectral bands to specific vibrational modes.

Validation of computational results is achieved by comparing these predicted parameters with experimentally measured data. A close match between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure and electronic properties.

Conformational Analysis of the Cyclobutyl Group and its Steric Influence

The presence of the cyclobutyl group at the ortho position introduces significant steric and conformational complexity. The cyclobutyl ring itself is not planar but exists in a puckered conformation to relieve ring strain. This puckering can be analyzed computationally to determine the lowest energy conformation of the ring.

The orientation of this puckered ring relative to the benzene ring and the adjacent sulfonyl chloride group has a profound steric influence. This steric hindrance affects the rotational barrier around the C(aryl)-S bond and influences the relative stability of the different conformers of the sulfonyl chloride group. nih.gov The bulky cyclobutyl group will likely create a steric clash that disfavors conformations where the S-Cl bond is oriented towards it, thereby increasing the energy of that conformer and potentially altering the equilibrium distribution compared to a less bulky ortho-substituent like a methyl group. nih.gov

Synthetic Utility in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

While direct research on the applications of 2-Cyclobutylbenzene-1-sulfonyl chloride is limited, its synthetic utility can be inferred from the well-established chemistry of arylsulfonyl chlorides. These compounds are versatile building blocks in organic synthesis due to the reactive sulfonyl chloride group, which readily participates in various transformations to create complex molecular structures.

Synthesis of Heterocyclic Compounds

Arylsulfonyl chlorides are crucial reagents in the synthesis of a wide array of heterocyclic compounds. The sulfonyl chloride moiety can react with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. These reactions are fundamental in constructing nitrogen-, sulfur-, and oxygen-containing heterocycles. nih.govresearchgate.netdigitellinc.com

For instance, in the synthesis of nitrogen-containing heterocycles, an arylsulfonyl chloride can react with a compound containing both an amino group and another nucleophilic group. This can lead to a cyclization reaction to form various heterocyclic rings. The general reactivity of sulfonyl chlorides suggests that this compound could be employed in similar synthetic strategies. researchgate.net

The synthesis of sulfur-containing heterocycles can also be achieved using elemental sulfur in reactions involving arylsulfonyl chlorides. researchgate.net Furthermore, the reaction of sulfenyl halides, which can be derived from related sulfur compounds, with alkenes provides a pathway to sulfur-containing heterocycles. nih.gov

Heterocycle ClassGeneral Synthetic Approach with Arylsulfonyl ChloridesPotential Role of this compound
Nitrogen Heterocycles Reaction with difunctional amines leading to cyclization.Formation of cyclobutyl-substituted nitrogen heterocycles.
Sulfur Heterocycles Reactions involving elemental sulfur or conversion to other sulfur-containing intermediates.Introduction of the 2-cyclobutylphenylsulfonyl moiety into sulfur-containing rings.
Oxygen Heterocycles Formation of sulfonate esters followed by intramolecular cyclization.A precursor to cyclobutyl-substituted oxygenated heterocyclic systems.

Construction of Polycyclic and Natural Product Analogs

In the realm of natural product synthesis, arylsulfonyl groups are often employed as protecting groups or as activating groups to facilitate key bond-forming reactions. The specific steric and electronic properties of the 2-cyclobutylphenylsulfonyl group could offer unique advantages in controlling the stereochemistry and reactivity in the synthesis of complex natural product analogs.

Role in Ligand Design for Catalysis

While there is no specific literature on the use of this compound in ligand design, the synthesis of ligands for catalysis often involves the incorporation of various functional groups to tune the electronic and steric properties of the resulting metal complexes. Arylsulfonyl chlorides can be used to introduce sulfonyl-containing moieties into ligand scaffolds. rsc.org

The cyclobutyl group on the benzene (B151609) ring of this compound could impart specific steric bulk, influencing the coordination geometry and catalytic activity of a metal center. Ligands incorporating this moiety could find applications in various catalytic transformations, including cross-coupling reactions and asymmetric synthesis.

Ligand FeaturePotential Contribution from this compound
Steric Hindrance The cyclobutyl group can provide moderate and specific steric bulk near the metal center.
Electronic Effects The electron-withdrawing nature of the sulfonyl group can influence the electronic properties of the ligand and the catalytic activity of the metal.
Chirality If the cyclobutyl group is substituted, it could introduce chirality to the ligand, enabling enantioselective catalysis.

Applications in Materials Science

As a Component in Polymer Synthesis

Arylsulfonyl chlorides have been utilized as initiators in controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP). researchgate.netquora.comcmu.educmu.edugoogle.com These compounds can initiate the polymerization of various monomers, including styrenes and acrylates, leading to polymers with well-defined molecular weights and low polydispersity. The resulting polymers would possess a 2-cyclobutylphenylsulfonyl end-group, which could influence the material's properties.

Furthermore, sulfonyl chlorides can participate in polycondensation reactions with diols or diamines to form polysulfonates and polysulfonamides, respectively. rsc.orgrsc.orgfarabi.university These polymers often exhibit high thermal stability and desirable mechanical properties. The incorporation of the cyclobutyl moiety from this compound into the polymer backbone could enhance solubility in organic solvents and modify the thermal and mechanical characteristics of the resulting material.

Polymerization TypeRole of this compoundPotential Polymer Properties
Atom Transfer Radical Polymerization (ATRP) InitiatorPolymers with a 2-cyclobutylphenylsulfonyl end-group, potentially affecting surface properties and solubility.
Polycondensation Monomer (with a diol or diamine)Polysulfonates or polysulfonamides with improved solubility and modified thermal and mechanical properties due to the cyclobutyl group.

Linker in Metal-Organic Frameworks (MOFs) and Porous Materials

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. While carboxylic acids are the most common functional group for linkers, sulfonates have also been used to construct stable MOFs. figshare.comfigshare.comalfa-chemistry.comacs.orgresearchgate.netatlasofscience.orgalfa-chemistry.commdpi.com this compound can be readily converted to the corresponding sulfonic acid or sulfonate salt, which could then be used as a linker in MOF synthesis. The cyclobutyl group would be directed into the pores of the MOF, influencing the pore size and the adsorption properties of the material.

Another approach is the postsynthetic modification of existing MOFs. rsc.orgrsc.orgresearchgate.netsemanticscholar.orgnih.govfrontiersin.org MOFs containing reactive functional groups, such as amino groups, can be reacted with sulfonyl chlorides to introduce sulfonamide functionalities into the framework. This method would allow for the incorporation of the 2-cyclobutylphenylsulfonyl group onto the internal surface of the MOF, tailoring its chemical environment and potential applications in catalysis or separation.

MOF ApplicationRole of this compoundPotential MOF Properties
As a Linker Precursor Converted to a sulfonate linker for MOF synthesis.MOF with pores decorated with cyclobutyl groups, affecting guest molecule adsorption and separation.
In Postsynthetic Modification Reacted with a functionalized MOF to introduce sulfonamide groups.Modified pore surface chemistry, potentially enhancing catalytic activity or selective binding.

In-depth Analysis of this compound in Synthetic Chemistry

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is no specific information regarding the chemical compound “this compound.” While extensive documentation exists for the synthesis, reactions, and applications of various aryl sulfonyl chlorides, and the principles of chemical library generation and scaffold diversity are well-established, these concepts have not been specifically applied to or documented for this compound in published research.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or specific examples of its synthetic utility as a precursor for chemical library generation and scaffold diversity, as no such data appears to exist in the public domain.

General information on related topics can be provided, such as:

Synthesis of Aryl Sulfonyl Chlorides: Common methods include the Sandmeyer reaction of anilines, direct chlorosulfonation of aromatic rings, and palladium-catalyzed reactions.

Reactions of Sulfonyl Chlorides: They are primarily used to form sulfonamides (by reacting with amines) and sulfonate esters (by reacting with alcohols), which are important functional groups in medicinal chemistry.

Chemical Library Generation and Scaffold Diversity: This is a strategy in drug discovery where a common chemical core (scaffold) is decorated with various substituents to create a large number of diverse molecules (a library). These libraries are then screened for biological activity. Aryl sulfonyl chlorides are often used as building blocks in this process due to their reactivity and the stability of the resulting sulfonamide bond.

However, without specific research on this compound, any discussion of its role in these areas would be purely hypothetical and would not meet the requirement for scientifically accurate and detailed research findings.

Future Research Directions and Perspectives

Development of More Sustainable and Green Synthetic Routes

The traditional synthesis of arylsulfonyl chlorides often involves reagents like chlorosulfonic acid, which raises environmental and safety concerns. Future research will undoubtedly focus on developing more sustainable and greener routes to 2-Cyclobutylbenzene-1-sulfonyl chloride.

Current and Emerging Green Synthetic Strategies for Arylsulfonyl Chlorides

MethodDescriptionAdvantages
Photocatalytic Synthesis Utilizes visible light and a photocatalyst to mediate the conversion of starting materials like aryldiazonium salts or S-arylthioacetates into sulfonyl chlorides. acs.orgnih.govMild reaction conditions, use of renewable energy, high functional group tolerance, and potential for use of recyclable heterogeneous catalysts. acs.org
Bleach-Mediated Oxidative Chlorosulfonation Employs household bleach as an oxidant for the conversion of S-alkyl isothiourea salts into sulfonyl chlorides. organic-chemistry.orgInexpensive and readily available reagents, environmentally benign, and simple purification procedures. organic-chemistry.org
N-Chlorosuccinimide (NCS) Chlorosulfonation Uses NCS for the chlorosulfonation of S-alkylisothiourea salts. The byproduct, succinimide, can be recycled back to NCS, making the process more sustainable.Recyclable reagents, moderate to excellent yields.
Flow Chemistry Continuous flow processes for chlorosulfonation reactions can improve safety, efficiency, and scalability while minimizing waste.Enhanced safety, better process control, and potential for automation. mdpi.com

Future work on this compound would involve adapting these green methodologies for its specific synthesis. The starting material, 2-cyclobutylaniline (B13239676) or a related sulfur-containing precursor, would need to be synthesized efficiently, and the conditions for the sustainable sulfonyl chloride formation would require optimization. A particularly promising approach is the photocatalytic method using arenediazoniam salts, which has shown broad substrate scope, including for electron-rich systems which would be analogous to a 2-cyclobutyl substituted benzene (B151609) ring. acs.org

Exploration of Novel Reactivity and Transformation Pathways

The presence of a bulky cyclobutyl group at the ortho position to the sulfonyl chloride functionality is expected to significantly influence the compound's reactivity.

A key area of future research will be to investigate the "ortho-alkyl effect" in the context of the cyclobutyl substituent. Contrary to simple steric hindrance, studies on other ortho-alkyl substituted benzenesulfonyl chlorides have shown a counterintuitive acceleration of nucleophilic substitution at the sulfonyl sulfur. nih.govnih.gov This "steric acceleration" is attributed to the ground-state destabilization of the starting material due to steric compression between the ortho-alkyl group and the sulfonyl group. This forces the sulfonyl group into a conformation that is more amenable to nucleophilic attack. nih.govnih.gov

Potential Areas for Reactivity Exploration:

Kinetics and Mechanistic Studies: Detailed kinetic studies on the reactions of this compound with various nucleophiles would be crucial to quantify the effect of the cyclobutyl group on the reaction rate and to elucidate the precise mechanism.

Sulfonyl Radical Generation: Arylsulfonyl chlorides are precursors to sulfonyl radicals under photoredox or radical initiation conditions. The influence of the 2-cyclobutyl group on the formation and subsequent reactivity of the corresponding sulfonyl radical is an unexplored area. These radicals could participate in novel addition and cyclization reactions. rsc.orgresearchgate.net

Cross-Coupling Reactions: While less common than aryl halides, arylsulfonyl chlorides can participate in certain cross-coupling reactions. Investigating the utility of this compound in such transformations could lead to new carbon-carbon and carbon-heteroatom bond-forming methodologies.

Advanced Applications in Targeted Synthesis and Functional Material Design

The unique structural and electronic properties imparted by the 2-cyclobutyl group could be leveraged in the design of novel molecules and materials.

Targeted Synthesis:

The sulfonamide linkage is a cornerstone in medicinal chemistry. ontosight.ai this compound can be used to synthesize a library of novel sulfonamides. The bulky and lipophilic cyclobutyl group could modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, potentially leading to new drug candidates. The accelerated reactivity due to the ortho-substituent could also be advantageous in the synthesis of complex, sterically hindered sulfonamides. nih.govresearchgate.net

Functional Material Design:

Arylsulfonyl chlorides are used in the synthesis of polymers and functional materials. The introduction of the cyclobutyl group could influence the physical properties of these materials.

Potential Applications in Materials Science:

Material TypePotential Role of this compound
Polymers Incorporation into polymer backbones could enhance thermal stability, solubility in organic solvents, and modify mechanical properties.
Functional Dyes The cyclobutyl group could influence the photophysical properties of dyes, such as their absorption and emission spectra. chemimpex.com
Modified Surfaces The sulfonyl chloride group can be used to anchor molecules to surfaces. The cyclobutyl group could create specific surface properties, such as hydrophobicity.

Integration of Machine Learning and AI in Predictive Synthesis and Reactivity Modeling

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of reaction outcomes, optimization of reaction conditions, and the design of new synthetic routes. acs.org

Predictive Synthesis:

For a molecule like this compound, where specific experimental data is scarce, ML models trained on large datasets of organic reactions could predict viable and sustainable synthetic routes. mdpi.com These models can identify the most promising starting materials and reaction conditions, thereby reducing the need for extensive empirical screening.

Reactivity Modeling:

AI models can be developed to predict the reactivity of this compound with a high degree of accuracy. By analyzing the electronic and steric features of the molecule, these models can forecast its behavior in different chemical environments and with various reactants. This predictive power can guide the design of experiments and accelerate the discovery of novel transformation pathways. acs.orgtue.nl For instance, a model could be trained to predict the impact of different ortho-substituents on the rate of nucleophilic substitution, further refining our understanding of the "steric acceleration" effect.

Future Outlook:

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